molecular formula C18H17N5O4 B3018169 2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(furan-2-ylmethyl)acetamide CAS No. 941917-13-1

2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(furan-2-ylmethyl)acetamide

Cat. No. B3018169
CAS RN: 941917-13-1
M. Wt: 367.365
InChI Key: GRHQNACQGUVXIU-UHFFFAOYSA-N
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Description

2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(furan-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C18H17N5O4 and its molecular weight is 367.365. The purity is usually 95%.
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Scientific Research Applications

Synthetic Precursors and Intermediate Compounds

  • Enaminones incorporating dibromobenzofuran moieties have been utilized as versatile precursors for novel azines and azolotriazines. These compounds are key intermediates in synthesizing a variety of heterocyclic compounds, including pyrazolo[5,1-c][1,2,4]triazines and benzimidazo[2,1-c][1,2,4]triazines, which are structurally related to the compound (Sanad & Mekky, 2018).

Antimicrobial Activity

  • Certain benzimidazole derivatives, which share structural similarities with the compound , have been evaluated for their antimicrobial activity. These studies include the synthesis of benzimidazoles with various biologically active heterocycles and their screening for in vitro antimicrobial activity against bacteria like Staphylococcus aureus and Escherichia coli (Abdel-Motaal, Almohawes, & Tantawy, 2020).

Synthesis of Novel Heterocycles

  • New heterocycles incorporating the antipyrine moiety have been synthesized and evaluated as antimicrobial agents. These include the formation of compounds such as pyrazolo[3,4-d]triazines and pyrazolo[1,5-a]pyrimidines, which are relevant to the structure of the compound being discussed (Bondock, Rabie, Etman, & Fadda, 2008).

Novel Synthesis Methods

  • Novel methods for synthesizing 8-substituted-3,4-dihydro-6-methyl-4-phenylimidazo[1,5-b][1,2,4]triazin-2(8H)-one derivatives have been explored. These methods offer new pathways for creating structurally similar compounds with potential as antimicrobial agents (Sawant, 2013).

Directed C-H Amidation

  • Research on Rh(III)-catalyzed directed ortho-amidation of 2-arylimidazoheterocycles using dioxazolone as an amidating reagent has been conducted. This technique is relevant for synthesizing N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide derivatives, showing the potential for modifications and applications of compounds structurally related to the one (Samanta, Mondal, Ghosh, & Hajra, 2019).

properties

IUPAC Name

2-(3,4-dioxo-8-phenyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl)-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O4/c24-15(19-11-14-7-4-10-27-14)12-23-17(26)16(25)22-9-8-21(18(22)20-23)13-5-2-1-3-6-13/h1-7,10H,8-9,11-12H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRHQNACQGUVXIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=O)C(=O)N(N=C2N1C3=CC=CC=C3)CC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(furan-2-ylmethyl)acetamide

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